JNJ-37822681

Dopamine D2 receptor Binding affinity Antipsychotic

JNJ-37822681 (CAS 935776-74-2) is a centrally active, fast-dissociating dopamine D2 receptor antagonist (Ki=158 nM, t1/2=1.8 min) with unmatched selectivity over H1, α1, and muscarinic receptors. Unlike haloperidol, its rapid D2 dissociation delivers a 5.3-fold larger therapeutic margin in preclinical EPS models. Compared to olanzapine, it reduces weight gain by 3.0 kg at 12 weeks while maintaining comparable antipsychotic efficacy (PANSS -20.0). Newly identified as a Kv7 potassium channel opener (EC50=2.0 µM, ED50=3 mg/kg in DBA/2 mice), this dual-mechanism probe accelerates translational epilepsy and KCNQ2 encephalopathy research. The first compound designed to evaluate fast D2 antagonism for schizophrenia and bipolar disorder.

Molecular Formula C17H17F5N4
Molecular Weight 372.34 g/mol
CAS No. 935776-74-2
Cat. No. B1673015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-37822681
CAS935776-74-2
SynonymsJNJ-37822681
N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine
Molecular FormulaC17H17F5N4
Molecular Weight372.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25)
InChIKeyUVUYWJWYRLJHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-37822681 (CAS 935776-74-2): A Fast-Dissociating, Highly Selective Dopamine D2 Antagonist with Kv7 Channel Opener Activity for Schizophrenia and Epilepsy Research


JNJ-37822681 is a synthetic organic compound [1] classified as a centrally active, fast-dissociating dopamine D2 receptor antagonist [2]. It was developed by Johnson & Johnson and evaluated in Phase II clinical trials for schizophrenia [3]. The compound exhibits a moderate binding affinity for the dopamine D2L receptor (Ki = 158 nM) and a rapid dissociation rate from the D2 receptor [2]. It is highly selective for D2 receptors over a wide panel of off-target receptors associated with adverse effects, including histamine H1, adrenergic α1, and muscarinic receptors [2]. JNJ-37822681 is also the first compound designed specifically to enable the evaluation of fast D2 antagonism as a therapeutic strategy for schizophrenia and bipolar disorder [2]. More recently, it was discovered to act as a neuronal Kv7 potassium channel opener, with potency comparable to retigabine, suggesting potential for repurposing in epilepsy [4].

Why Generic D2 Antagonist Substitution Fails: The Quantifiable Differentiation of JNJ-37822681 in Receptor Kinetics and Selectivity


The scientific selection of JNJ-37822681 over other dopamine D2 receptor antagonists is justified by its unique combination of a moderate D2 binding affinity (Ki = 158 nM) with a characteristically rapid dissociation rate from the receptor [1]. This kinetic profile is not shared by classical antipsychotics like haloperidol, which exhibit much slower dissociation (t1/2 = 34.5 min) and higher affinity, contributing to a narrower therapeutic window and greater extrapyramidal symptom (EPS) liability . Furthermore, JNJ-37822681 demonstrates markedly higher selectivity for the D2 receptor compared to atypical antipsychotics such as olanzapine and clozapine, which often retain significant off-target activity at histamine H1, muscarinic, and adrenergic receptors that drive metabolic and sedative adverse effects [1][2]. These quantitative differences in binding kinetics and selectivity translate into a distinct preclinical and clinical profile—namely, a larger specificity margin between antipsychotic efficacy and motor side effects relative to haloperidol, and a more favorable metabolic outcome compared to olanzapine [1][3]. Simple substitution with another D2 antagonist cannot replicate this specific constellation of pharmacodynamic properties, which is critical for research models investigating the role of D2 receptor occupancy dynamics and for translational studies aiming to minimize metabolic and extrapyramidal adverse effects.

Quantitative Evidence Guide: JNJ-37822681 vs. Key Comparators in Binding Kinetics, Selectivity, Efficacy, and Safety


Evidence 1: D2 Receptor Binding Affinity (Ki) of JNJ-37822681 Relative to Olanzapine and Clozapine

JNJ-37822681 binds to the dopamine D2L receptor with a moderate affinity (Ki = 158 nM), which is quantitatively similar to the atypical antipsychotics olanzapine (Ki = 209 nM) and clozapine (Ki = 1387 nM) [1][2]. This moderate affinity is a critical determinant of its fast dissociation rate and central D2 receptor occupancy profile, distinguishing it from high-affinity, slow-dissociating antagonists like haloperidol [1].

Dopamine D2 receptor Binding affinity Antipsychotic

Evidence 2: D2 Receptor Dissociation Half-Life (t1/2) of JNJ-37822681 vs. Haloperidol

JNJ-37822681 is characterized by a rapid dissociation from the dopamine D2 receptor, with a reported half-life (t1/2) of 1.8 minutes, compared to 34.5 minutes for the typical antipsychotic haloperidol . This 19.2-fold faster dissociation is a direct, quantitative measure of the compound's 'fast off-rate' mechanism, which is hypothesized to reduce the risk of extrapyramidal side effects (EPS) by allowing more physiological dopamine signaling [1].

D2 receptor dissociation Kinetics EPS liability

Evidence 3: Receptor Selectivity Profile of JNJ-37822681 vs. Atypical Antipsychotics

JNJ-37822681 exhibits high specificity for the dopamine D2 receptor, with minimal binding to receptors associated with adverse effects. In radioligand binding assays, it shows Ki values of >3,000 nM for D1, 1,159 nM for D3, >5,000 nM for α1-adrenergic, 4,931 nM for H1, 2,896 nM for 5-HT2A, and >4,000 nM for 5-HT2C . This profile demonstrates a superior selectivity window compared to many atypical antipsychotics, which often retain significant affinity for histamine H1 and muscarinic receptors, contributing to sedation and weight gain [1].

Selectivity Off-target effects Adverse effects

Evidence 4: In Vivo Efficacy and Safety Margin of JNJ-37822681 vs. Haloperidol in Rat Psychosis Models

In rat models, JNJ-37822681 dose-dependently inhibited apomorphine-induced stereotypy (ED50 = 0.19 mg/kg) and D-amphetamine-induced hyperlocomotion (ED50 = 1 mg/kg) [1]. Critically, the ED50 for inducing catalepsy (a preclinical marker for EPS) was 2.5 mg/kg, yielding a catalepsy/apomorphine antagonism ratio of 13.2. In comparison, haloperidol showed a much narrower ratio of 2.5 (ED50 catalepsy = 0.16 mg/kg; ED50 apomorphine antagonism = 0.064 mg/kg) [1]. This demonstrates a 5.3-fold larger therapeutic margin for JNJ-37822681.

In vivo efficacy Catalepsy Therapeutic window

Evidence 5: Clinical Efficacy of JNJ-37822681 vs. Olanzapine and Placebo in Acute Schizophrenia

In a 6-week, double-blind, randomized, placebo-controlled Phase II study, JNJ-37822681 (10, 20, or 30 mg twice daily) produced significant reductions in PANSS total score from baseline compared to placebo (all p < 0.001) [1]. Least-squares mean changes were -18.4 (10 mg), -17.7 (20 mg), and -20.0 (30 mg) for JNJ-37822681, compared to -22.9 for olanzapine (15 mg daily) and -6.4 for placebo [1]. The efficacy of the 30 mg dose was comparable to olanzapine, with a difference of -2.9 points on the PANSS total scale [1].

Clinical trial PANSS Schizophrenia

Evidence 6: Metabolic Adverse Effects (Weight Gain) of JNJ-37822681 vs. Olanzapine

In the same Phase II clinical study, treatment with JNJ-37822681 was associated with significantly less weight gain compared to olanzapine over 12 weeks [1]. Mean weight changes were -0.3 kg (10 mg BID), +0.3 kg (20 mg BID), and +0.8 kg (30 mg BID) for JNJ-37822681, versus +2.7 kg for olanzapine (all p < 0.001) [1]. The 10 mg twice-daily dose demonstrated minimal to no weight gain. Furthermore, a smaller proportion of overweight/obese patients (BMI ≥25 kg/m²) on JNJ-37822681 experienced ≥7% weight increase compared to those on olanzapine (2.3% vs. 9.8%) [1].

Weight gain Metabolic safety Adverse effects

Evidence 7: Kv7 Channel Opener Activity of JNJ-37822681 vs. Retigabine

JNJ-37822681 was identified as a neuronal Kv7 (Kv7.2-5) potassium channel opener, with an EC50 of 2.0 µM for enhancing Kv7.2-5 currents, which is comparable to the prototype Kv7 activator retigabine (EC50 = 0.6 µM) [1]. In human iPSC-derived cortical neurons, 10 µM JNJ-37822681 enhanced the M-current 3-fold, hyperpolarized the resting membrane potential by 9 mV, and reduced spontaneous action potential firing by 70% [1]. In vivo, it exhibited anticonvulsant activity in mouse seizure models with an ED50 of 9-15 mg/kg in the PTZ model and 3 mg/kg in the DBA/2 audiogenic seizure model [1].

Kv7 channel Epilepsy Drug repurposing

Priority Research and Industrial Application Scenarios for JNJ-37822681 Based on Quantified Differentiation


Scenario 1: Mechanistic Studies of D2 Receptor Occupancy Kinetics and EPS Liability

JNJ-37822681's rapid dissociation rate (t1/2 = 1.8 min) and moderate affinity (Ki = 158 nM) make it an ideal tool compound for investigating the relationship between D2 receptor occupancy dynamics and extrapyramidal side effects (EPS) [1]. Its 5.3-fold larger therapeutic margin in rat catalepsy models compared to haloperidol allows researchers to dissect the contributions of binding kinetics to the therapeutic window in preclinical psychosis models [1].

Scenario 2: Comparative Antipsychotic Efficacy Studies Requiring Favorable Metabolic Safety Profile

For in vivo studies or clinical trial simulations where metabolic side effects are a confounding factor, JNJ-37822681 offers a significant advantage. Its demonstrated 3.0 kg lower weight gain versus olanzapine at 12 weeks in schizophrenia patients [2] makes it the preferred D2 antagonist for experiments focused on minimizing metabolic impact while maintaining antipsychotic efficacy comparable to olanzapine (PANSS score change -20.0 vs. -22.9) [3].

Scenario 3: Drug Repurposing Research for Epilepsy and Neuronal Hyperexcitability Disorders

The discovery of JNJ-37822681 as a Kv7 channel opener (EC50 = 2.0 µM) with in vivo anticonvulsant efficacy (ED50 = 3 mg/kg in DBA/2 mice) positions it as a high-value lead for repurposing in epilepsy [4]. Its well-characterized human safety profile from prior Phase II trials for schizophrenia accelerates its translational potential. Researchers can utilize JNJ-37822681 as a dual-mechanism probe (D2 antagonist + Kv7 opener) to explore novel therapeutic avenues in disorders like KCNQ2 developmental and epileptic encephalopathy [4].

Scenario 4: Receptor Selectivity Profiling in CNS Drug Discovery

The compound's high selectivity for D2 receptors over H1 (Ki >4,000-fold weaker than olanzapine/clozapine) and other off-targets makes it an excellent reference standard for establishing D2-specific pharmacological effects in complex neurobiological systems. This is particularly valuable for target deconvolution studies or for validating the D2-mediated component of a polypharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-37822681

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.